molecular formula C23H23ClN6 B2806975 N-(3-氯苯基)-6-(4-甲基哌嗪-1-基)-1-苯基-1H-吡唑并[3,4-d]嘧啶-4-胺 CAS No. 946348-64-7

N-(3-氯苯基)-6-(4-甲基哌嗪-1-基)-1-苯基-1H-吡唑并[3,4-d]嘧啶-4-胺

货号 B2806975
CAS 编号: 946348-64-7
分子量: 418.93
InChI 键: FLWWRVHUJCCETG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a complex organic molecule that contains several functional groups and rings. It has potential applications in medicinal chemistry . The compound demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties and, after oral dosing, showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of nitrogen in the pyrazolo and piperidine rings, as well as the amine group, suggests that this compound could participate in hydrogen bonding .

科学研究应用

JAK1 Inhibition

®-6c: has been identified as a JAK1-selective inhibitor . The structural design is based on a combination of tofacitinib’s 7-deazapurine and 5-azaspiro[2.4]heptan-7-amine. It exhibits an impressive IC50 value of 8.5 nM against JAK1, with a selectivity index of 48 over JAK2 .

CIA and AIA Models

In vivo studies using mouse and rat models have verified that ®-6c exhibits desired efficacies in collagen-induced arthritis (CIA) and antigen-induced arthritis (AIA) models. These findings highlight its potential as a therapeutic agent for autoimmune diseases .

Akt Kinase Inhibition

While not directly related to ®-6c , it’s worth noting that Akt kinases play crucial roles in cell survival, growth, and metabolism. Inhibitors targeting Akt kinases have potential applications in cancer therapy and other diseases. For instance, AZD5363 , a different compound, is an orally bioavailable, potent inhibitor of Akt kinases .

Combination Therapies

Considering its selectivity for JAK1, ®-6c could be part of combination therapies alongside other targeted agents. Such combinations may enhance treatment outcomes while minimizing side effects.

属性

IUPAC Name

N-(3-chlorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN6/c1-16-10-12-29(13-11-16)23-27-21(26-18-7-5-6-17(24)14-18)20-15-25-30(22(20)28-23)19-8-3-2-4-9-19/h2-9,14-16H,10-13H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWWRVHUJCCETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。